ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate
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Overview
Description
ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Mechanism of Action
It’s worth noting that this compound is an indole derivative . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
The exact mechanism of action would depend on the specific structure of the compound and its interaction with its target(s). Typically, the compound would bind to its target(s), leading to a change in the target’s function, which could then affect various biochemical pathways .
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in cell signaling and function to potential therapeutic effects, such as antiviral or anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(4-(tert-butyl)benzoyl)indolizine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by the introduction of the amino and benzoyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(4-methyl)benzoyl)indolizine-1-carboxylate
- Ethyl 2-amino-3-(4-ethyl)benzoyl)indolizine-1-carboxylate
- Ethyl 2-amino-3-(4-isopropyl)benzoyl)indolizine-1-carboxylate
Uniqueness
ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-27-21(26)17-16-8-6-7-13-24(16)19(18(17)23)20(25)14-9-11-15(12-10-14)22(2,3)4/h6-13H,5,23H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNKFQBOXQGVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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